molecular formula C8H8Br2 B1280084 1-Bromo-2-(1-bromoethyl)benzene CAS No. 62384-31-0

1-Bromo-2-(1-bromoethyl)benzene

Cat. No.: B1280084
CAS No.: 62384-31-0
M. Wt: 263.96 g/mol
InChI Key: KXXZULOWQUGDMR-UHFFFAOYSA-N
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Description

1-Bromo-2-(1-bromoethyl)benzene: is an organic compound that belongs to the class of aromatic halides It consists of a benzene ring substituted with a bromine atom and a 1-bromoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-(1-bromoethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-ethylbenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) . The reaction proceeds through the formation of a bromonium ion intermediate, which subsequently reacts with the benzene ring to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale bromination reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product. Additionally, purification steps such as distillation and recrystallization are employed to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(1-bromoethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The compound can be reduced to 2-ethylbenzene using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the compound can lead to the formation of 2-bromoacetophenone.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Substitution: Formation of 2-(1-substituted ethyl)benzene derivatives.

    Reduction: Formation of 2-ethylbenzene.

    Oxidation: Formation of 2-bromoacetophenone.

Scientific Research Applications

1-Bromo-2-(1-bromoethyl)benzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Materials Science: It is employed in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-ethylbenzene: Similar structure but lacks the additional bromine atom on the ethyl group.

    2-Bromoethylbenzene: Similar structure but with the bromine atom on the ethyl group instead of the benzene ring.

    1-Bromo-2-(1-methylethyl)benzene: Similar structure but with a methylethyl group instead of a bromoethyl group.

Uniqueness

1-Bromo-2-(1-bromoethyl)benzene is unique due to the presence of two bromine atoms, which enhances its reactivity and versatility in chemical reactions. This dual bromination allows for selective functionalization and modification of the compound, making it a valuable intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

1-bromo-2-(1-bromoethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2/c1-6(9)7-4-2-3-5-8(7)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXZULOWQUGDMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50493201
Record name 1-Bromo-2-(1-bromoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50493201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62384-31-0
Record name 1-Bromo-2-(1-bromoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50493201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-(1-bromoethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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